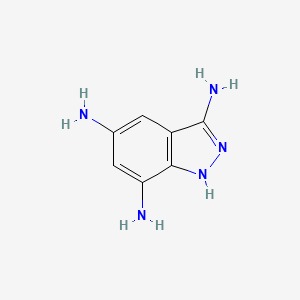
3,5,7-Triaminoindazole
説明
3,5,7-Triaminoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and pyrazole ring with three amino groups attached at positions 3, 5, and 7.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One of the common methods for synthesizing indazole derivatives involves transition metal catalysis.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent.
Metal-Free Reactions: Metal-free reactions, such as the condensation of o-fluorobenzaldehydes with hydrazine, are also used, although they may result in lower yields and undesirable byproducts.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 3,5,7-Triaminoindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
3,5,7-Triaminoindazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as inhibitors of enzymes and receptors involved in various diseases.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3,5,7-Triaminoindazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tyrosine kinases by binding to the hinge region of the enzyme, thereby blocking its activity . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
1H-Indazole-3-amine: Similar in structure but with fewer amino groups.
1H-Indazole-5-amine: Another derivative with a different substitution pattern.
2H-Indazole: A tautomeric form with different chemical properties.
Uniqueness: 3,5,7-Triaminoindazole is unique due to the presence of three amino groups, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .
特性
分子式 |
C7H9N5 |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
1H-indazole-3,5,7-triamine |
InChI |
InChI=1S/C7H9N5/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,8-9H2,(H3,10,11,12) |
InChIキー |
YEMKWBWXEDYERK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=NN2)N)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Bromo-2-methylphenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B8282290.png)





![(3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol](/img/structure/B8282333.png)




![(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B8282379.png)
